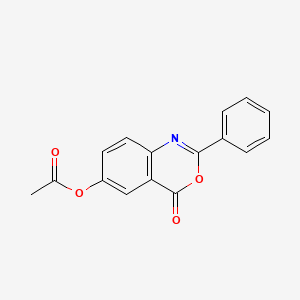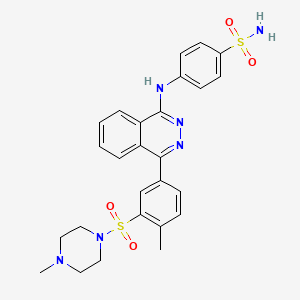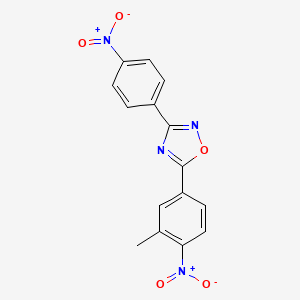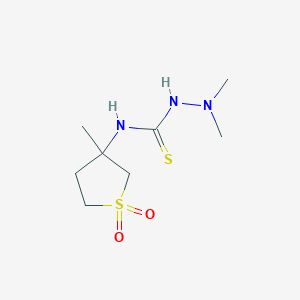
4-oxo-2-phenyl-4H-3,1-benzoxazin-6-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-oxo-2-phenyl-4H-3,1-benzoxazin-6-yl acetate is a heterocyclic compound belonging to the benzoxazinone family.
Méthodes De Préparation
The synthesis of 4-oxo-2-phenyl-4H-3,1-benzoxazin-6-yl acetate typically involves the cyclization of anthranilic acid derivatives with acyl chlorides under dry conditions. One common method includes the reaction of anthranilic acid with acyl or aroyl chlorides in dry pyridine, leading to the formation of 2-substituted-3,1-benzoxazin-4-one derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
4-oxo-2-phenyl-4H-3,1-benzoxazin-6-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzoxazinone derivatives.
Common Reagents and Conditions: Reactions often involve reagents like sodium azide, ethylcyanoacetate, and ethylacetoacetate under conditions such as glacial acetic acid and fused sodium acetate.
Major Products: The major products formed from these reactions include various substituted benzoxazinone derivatives, which exhibit significant biological activities.
Applications De Recherche Scientifique
4-oxo-2-phenyl-4H-3,1-benzoxazin-6-yl acetate has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It has been studied for its antimicrobial, antiviral, and anticancer properties.
Industry: It is used in the development of agrochemicals, such as herbicides and insecticides.
Mécanisme D'action
The mechanism of action of 4-oxo-2-phenyl-4H-3,1-benzoxazin-6-yl acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cathepsin G and human leukocyte elastase, leading to anti-inflammatory effects . The compound’s structure allows it to form hydrogen bonds and π-π interactions, which are crucial for its biological activity .
Comparaison Avec Des Composés Similaires
4-oxo-2-phenyl-4H-3,1-benzoxazin-6-yl acetate can be compared with other benzoxazinone derivatives, such as:
4-oxo-4H-3,1-benzoxazin-2-yl phenyl-4-methylbenzenesulfonate: Known for its antimicrobial activity.
N-[2-(4-oxo-4H-benzo[d][1,3]-oxazin-2-yl)benzamide: Studied for its crystal structure and hydrogen bonding properties.
2-phenyl-4H-3,1-benzoxazin-4-one: Used as a bleach activator and known for its environmental friendliness.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C16H11NO4 |
|---|---|
Poids moléculaire |
281.26 g/mol |
Nom IUPAC |
(4-oxo-2-phenyl-3,1-benzoxazin-6-yl) acetate |
InChI |
InChI=1S/C16H11NO4/c1-10(18)20-12-7-8-14-13(9-12)16(19)21-15(17-14)11-5-3-2-4-6-11/h2-9H,1H3 |
Clé InChI |
LMRMFEVVSALYLA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4E)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11609598.png)
![2-{[(E)-(5-chloro-2-ethoxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B11609607.png)
![4'-[3-(ethylsulfanyl)-5-hydroxy-4H-1,2,4-triazol-4-yl]-N-(3-methylphenyl)-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carboxamide](/img/structure/B11609612.png)
![5-bromo-N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B11609617.png)
![5-ethyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11609625.png)
![(6Z)-5-imino-6-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11609627.png)
![pentyl 2-[(4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]acetate](/img/structure/B11609628.png)
![(4E)-4-[3-chloro-4-(prop-2-ynyloxy)benzylidene]-3-methylisoxazol-5(4H)-one](/img/structure/B11609656.png)
![6-imino-7-(2-methoxyethyl)-N,13-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11609659.png)

![ethyl 6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11609672.png)



